methyl (Z)-3-(1-naphthyl)-2-propenoate
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Overview
Description
Methyl (Z)-3-(1-naphthyl)-2-propenoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(1-naphthyl)-2-propenoate typically involves the reaction of 1-naphthaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(1-naphthyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
Methyl (Z)-3-(1-naphthyl)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(1-naphthyl)-2-propenoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participate in catalytic cycles, and undergo transformations that lead to the formation of biologically active intermediates. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A related compound with an amino group instead of the ester group.
1-Naphthol: Contains a hydroxyl group attached to the naphthalene ring.
1-Naphthaldehyde: Features an aldehyde group in place of the ester group.
Uniqueness
Methyl (Z)-3-(1-naphthyl)-2-propenoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of both the naphthyl and propenoate moieties allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
methyl (Z)-3-naphthalen-1-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYPDQJVYJTLM-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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